(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 219754-02-6) is a bicyclic amino acid derivative with a molecular formula of C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . It features a rigid 3-azabicyclo[3.1.0]hexane core substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors targeting viral infections like hepatitis C and SARS-CoV-2 .
Synthesis:
The compound is synthesized via hydrolysis of its methyl ester precursor (e.g., compound 2–2) using lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water at 40°C. Acidification with HCl followed by purification via column chromatography (DCM/MeOH) yields the final product .
Safety and Handling:
The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Proper storage requires protection from light and moisture at room temperature .
Properties
CAS No. |
848777-73-1 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS No. 219754-02-6) is a bicyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of the compound is , with a molecular weight of 255.31 g/mol. The structure features a bicyclic azabicyclo[3.1.0]hexane core, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 219754-02-6 |
| Boiling Point | Not available |
Antiviral Properties
Recent studies have indicated that derivatives of the azabicyclo[3.1.0]hexane structure exhibit significant antiviral activity, particularly against SARS-CoV-2. For instance, a related compound demonstrated an EC50 value of 77.9 nM in inhibiting viral replication in human adenocarcinoma-derived cells expressing ACE2 receptors .
The mechanism through which this compound exerts its antiviral effects involves the inhibition of the main protease (Mpro) of SARS-CoV-2. The structural features allow it to effectively bind to the enzyme's active site, disrupting viral replication processes .
Case Studies
Several studies have explored the pharmacokinetics and bioavailability of related compounds:
- Study on PF-07321332 : This clinical candidate based on the azabicyclo structure showed a significant reduction in viral load with an EC50 value of 85.3 nM in Vero E6 cells .
- In vitro assays : In differentiated normal human bronchial epithelial (dNHBE) cells, PF-07321332 inhibited SARS-CoV-2 replication with no cytotoxicity observed at concentrations up to 3 µM .
Table 2: Summary of Biological Activity Data
| Activity Type | Value | Reference |
|---|---|---|
| EC50 (SARS-CoV-2) | 77.9 nM | |
| EC90 (SARS-CoV-2) | 215 nM | |
| Inhibition Potency | Ki = 12.1 nM |
Other Biological Activities
Beyond antiviral properties, preliminary research suggests potential anti-inflammatory and hepatotropic effects of compounds within this class . However, further studies are necessary to elucidate these activities fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Steric and Electronic Effects :
- The target compound ’s Boc group provides steric protection for the amine, enhancing stability during synthesis. In contrast, SCH 503034 incorporates a bulky cyclobutylmethyl group to optimize binding to HCV NS3 protease .
- Narlaprevir ’s sulfonylmethylcyclohexyl substituent increases hydrophobicity, improving membrane permeability and resistance to viral mutations .
Biological Activity :
- The target compound’s carboxylic acid group enables facile coupling to peptide chains in prodrugs (e.g., Boceprevir). Derivatives like Compound 1 () exhibit in silico inhibitory activity against SARS-CoV-2 3CLpro due to their dioxobutan-2-yl moiety, which mimics substrate binding .
- Saxagliptin intermediate (CAS 1523348-12-0) demonstrates how stereochemical variations (e.g., 1S,3S,5S configuration) alter target specificity, shifting activity from antiviral to antidiabetic applications .
Synthetic Accessibility: The target compound is synthesized in 2–3 steps from methyl ester precursors , whereas Narlaprevir requires multi-step routes involving sulfonation and cyclopropanation, increasing production complexity . Enzymatic methods (e.g., monoamine oxidase catalysis in ) improve stereoselectivity for related intermediates, reducing reliance on chiral resolution .
Preparation Methods
Patent-Based Method from FR2972453B1
This three-step process, outlined in the French patent FR2972453B1, begins with a hydroxylated precursor and proceeds through cyanation and deprotection:
Step 1: Substitution Reaction
(1R,5S)-2-Hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethylpropyl ester undergoes substitution with an alkyl alcohol (Alk-OH) to yield a pyrrolidine intermediate. The reaction likely employs acid catalysis to activate the hydroxyl group for nucleophilic displacement.
Step 2: Cyanation
The intermediate is treated with a cyanide source (e.g., KCN or TMSCN) to introduce the nitrile group, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. This step establishes the C2 stereocenter.
Step 3: Deprotection and Alcoholysis
The nitrile undergoes alcoholysis (e.g., with methanol/HCl) to hydrolyze the nitrile to a methyl ester, followed by Boc deprotection under acidic conditions (e.g., TFA) to yield the carboxylic acid.
Alternative Route from WO2004113295A1
Comparative Analysis of Methods
Both methods avoid chromatographic purification by leveraging crystallization of intermediates, a critical factor for industrial scalability.
Stereochemical Considerations
The 1R,2S,5S configuration is secured through:
-
Chiral pool synthesis : Using enantiomerically pure starting materials, such as (1R,5S)-configured precursors.
-
Asymmetric catalysis : Employing chiral catalysts during key cyclization steps, though specific details are proprietary.
-
Dynamic kinetic resolution : In the WO patent, epoxide ring-opening under basic conditions favors the desired diastereomer via transition-state control.
Protecting Group Strategy
The Boc group serves dual roles:
-
Amine protection : Shields the nitrogen during nitrile hydrolysis and esterification.
-
Steric hindrance : The bulky tert-butyl group directs regioselectivity during bicyclic system formation.
Deprotection is achieved under mild acidic conditions (e.g., HCl in dioxane), preserving the acid-sensitive bicyclic core.
Industrial-Scale Refinements
Recent advances focus on:
-
Solvent optimization : Replacing dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability.
-
Catalyst recycling : Immobilized lipases for ester hydrolysis reduce costs in the WO route.
-
Continuous flow systems : Tubular reactors minimize decomposition of thermally labile intermediates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions ensure high yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of a precursor containing functional groups essential for forming the bicyclic core. A common approach uses strong acids/bases (e.g., H₂SO₄ or NaOtBu) to drive cyclization under controlled temperatures (0–25°C). Automated reactors or continuous flow systems may enhance reproducibility for scalable synthesis . Key steps include Boc protection of the amine group and stereoselective carboxylation. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity >95% .
Q. How is the compound’s stereochemical configuration confirmed, and what analytical techniques are most reliable?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while X-ray crystallography provides definitive stereochemical assignment. Comparative NMR analysis (e.g., H and C) with known analogs helps validate the (1R,2S,5S) configuration. For example, coupling constants () in the bicyclic region (δ 3.5–4.5 ppm) correlate with the rigid chair-like conformation .
Q. What safety precautions are essential when handling this compound in catalytic studies?
- Methodological Answer : Due to its hazard profile (H302: harmful if swallowed; H315/H319: skin/eye irritation), use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust generation; employ solvent traps during rotary evaporation. Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis of this compound?
- Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Cinchona alkaloid-derived organocatalysts). Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., CAL-B enzyme) can improve ee >98%. Monitor ee dynamically using chiral HPLC or F NMR (if fluorinated analogs are synthesized) .
Q. What strategies resolve contradictions in spectroscopic data for byproducts formed during synthesis?
- Methodological Answer : Contradictions often arise from diastereomeric byproducts or regioisomers. Use 2D NMR (e.g., HSQC, COSY) to assign proton correlations and LC-MS to identify molecular weights. Computational modeling (DFT or MD simulations) predicts plausible byproduct structures, which are validated via comparison with synthesized standards .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The Boc group acts as a protecting moiety, sterically shielding the amine while enabling selective deprotection under acidic conditions (e.g., TFA/DCM). In SN2 reactions, the bicyclic core’s rigidity restricts nucleophile access to the β-carbon, favoring axial attack. Kinetic studies (monitored via H NMR) show a 3:1 preference for axial vs. equatorial substitution .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity as a biochemical probe?
- Methodological Answer : Screen against target enzymes (e.g., proteases or kinases) using fluorescence polarization assays. For receptor binding, employ SPR (surface plasmon resonance) to measure . Counter-screening against off-targets (e.g., CYP450 isoforms) ensures selectivity. Dose-response curves (IC₅₀) guide structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

